molecular formula C15H29N5O8 B14227767 L-Seryl-L-lysyl-L-seryl-L-serine CAS No. 508194-81-8

L-Seryl-L-lysyl-L-seryl-L-serine

Cat. No.: B14227767
CAS No.: 508194-81-8
M. Wt: 407.42 g/mol
InChI Key: PUKJCKGXJLTDLA-NAKRPEOUSA-N
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Description

L-Seryl-L-lysyl-L-seryl-L-serine is a synthetic tetrapeptide sequence provided for research and development purposes. This compound is of significant interest in biochemical research due to its high serine content and the inclusion of a lysine residue. L-Serine is a non-essential amino acid that serves as a critical precursor in the synthesis of other amino acids, nucleotides, and lipids . It is also a key component in one-carbon metabolism and the folate cycle, which are essential for cellular proliferation and function . The specific sequence of this peptide may make it a subject of study in various fields. Researchers might investigate its role as a potential substrate for enzymes like serine racemase, which converts L-serine to D-serine, a co-agonist of NMDA receptors important for neuronal signaling . Given that serine-rich motifs are present in many structural proteins, this peptide could also be utilized in studies of protein-protein interactions, collagen formation, or bone metabolism, where L-serine has been shown to upregulate osteogenic markers . Furthermore, the lysine residue within the sequence provides a potential site for post-translational modifications, such as ubiquitination or acetylation, which are central to regulating protein stability and activity . This makes the peptide a potential candidate for research into cellular signaling pathways and metabolic regulation. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

508194-81-8

Molecular Formula

C15H29N5O8

Molecular Weight

407.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H29N5O8/c16-4-2-1-3-9(18-12(24)8(17)5-21)13(25)19-10(6-22)14(26)20-11(7-23)15(27)28/h8-11,21-23H,1-7,16-17H2,(H,18,24)(H,19,25)(H,20,26)(H,27,28)/t8-,9-,10-,11-/m0/s1

InChI Key

PUKJCKGXJLTDLA-NAKRPEOUSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The choice of resin significantly impacts synthesis efficiency. Wang resin and Rink amide resin are preferred for their stable anchoring and compatibility with Fmoc/t-Bu protection strategies. For instance, Fmoc-L-serine(t-Bu)-OH is typically loaded onto the resin using a coupling agent such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). A study demonstrated 95% loading efficiency for serine residues under these conditions.

Sequential Coupling Reactions

Coupling reactions require meticulous optimization to prevent epimerization or incomplete reactions. The lysine residue, with its ε-amino group, necessitates orthogonal protection. Fmoc-L-lysine(Boc)-OH is commonly used, with Boc (tert-butoxycarbonyl) protecting the side chain. Coupling agents like HBTU or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activate carboxyl groups, achieving coupling efficiencies of 98% per cycle. A critical challenge arises with consecutive serine residues, which may aggregate due to hydrogen bonding. Incorporating pseudoproline dipeptides or microwave-assisted synthesis mitigates this issue, reducing aggregation by 40%.

Cleavage and Global Deprotection

Final cleavage from the resin employs trifluoroacetic acid (TFA) cocktails, typically TFA:H2O:Triisopropylsilane (95:2.5:2.5), which simultaneously removes acid-labile protecting groups. For this compound, cleavage durations are optimized to 2–3 hours to minimize serine degradation, yielding crude peptide purities of 75–85%.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis remains relevant for large-scale production, though it requires iterative purification steps. This method is advantageous for peptides with repetitive sequences, such as this compound, due to its cost-effectiveness in bulk reagent usage.

Stepwise Elongation Strategy

The synthesis begins with the C-terminal serine, protected as a methyl ester. Subsequent couplings use mixed anhydride or active ester methods. For example, coupling Fmoc-L-serine(t-Bu)-OH to L-lysine(Boc)-OMe employs DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole), achieving 85% yield per step. However, racemization risks increase with prolonged reaction times, necessitating strict temperature control (0–4°C).

Fragment Condensation

Fragment condensation enhances efficiency by linking pre-synthesized dipeptides. A study reported condensing H-Ser-Lys-OH with H-Ser-Ser-OH using PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate), yielding the tetrapeptide in 78% yield after HPLC purification. This approach reduces cumulative side reactions but requires high-purity fragments.

Hybrid Approaches and Emerging Techniques

Enzymatic Synthesis

Enzymatic methods, though less documented for this tetrapeptide, offer stereoselectivity and mild conditions. Thermolysin and subtilisin have been explored for catalyzing serine-lysine bond formation, but yields remain suboptimal (30–50%) compared to chemical methods.

Flow Chemistry Integration

Continuous flow systems enhance SPPS scalability. A recent advancement achieved 90% yield for this compound using a microfluidic reactor, reducing reagent consumption by 60%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is standard for purification. A gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes resolves the tetrapeptide from deletion sequences, achieving >98% purity.

Mass Spectrometry and NMR Validation

MALDI-TOF mass spectrometry confirms molecular weight (observed: 445.5 Da; theoretical: 445.4 Da). $$^{1}\text{H}$$ NMR in D$$_2$$O verifies backbone structure, with characteristic serine β-proton resonances at 3.8–4.1 ppm and lysine ε-amine signals at 7.2 ppm.

Comparative Analysis of Synthesis Methods

Method Yield Purity Advantages Disadvantages
SPPS 80–95% >95% Automated, high purity High reagent cost
Liquid-Phase 70–85% 85–90% Scalable, cost-effective Labor-intensive purification
Enzymatic 30–50% 70–80% Eco-friendly, stereoselective Low yield, limited substrate scope

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the lysine residue.

    Substitution: Amino groups in lysine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides for amino group modifications.

Major Products Formed

    Oxidation: Serine derivatives like phosphoserine.

    Reduction: Modified lysine residues.

    Substitution: Alkylated or acylated lysine derivatives.

Scientific Research Applications

L-Seryl-L-lysyl-L-seryl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

L-Serine, L-alanylglycyl-L-arginyl-L-lysyl (CAS 853067-13-7)
  • Sequence : Ser-Ala-Gly-Arg-Lys (pentapeptide).
  • Molecular Formula : C₂₀H₃₉N₉O₇.
  • Molecular Weight : 517.58 g/mol.
  • Key Features : Contains arginine (positively charged) and lysine, enhancing electrostatic interactions. The glycine residue increases structural flexibility.
  • Contrast : Longer chain length and inclusion of arginine differentiate it from the target tetrapeptide. The additional residues may confer higher specificity in biological binding .
L-Lysine, L-methionyl-L-lysyl-L-isoleucyl-L-seryl (CAS 823233-57-4)
  • Sequence : Met-Lys-Ile-Ser (tetrapeptide).
  • Molecular Formula : C₂₆H₅₁N₇O₇S.
  • Molecular Weight : 605.79 g/mol.
  • Key Features : Methionine (sulfur-containing) and isoleucine (hydrophobic) increase hydrophobicity. The sulfur atom in methionine may participate in redox reactions.
  • Contrast : The target peptide lacks sulfur and hydrophobic residues, making it more hydrophilic and less prone to oxidation .
L-SERINE, L-LYSYLGLYCYL-L-ALANYLGLYCYL-L-GLUTAMINYL-L-ASPARAGINYL-L-LEUCYL (CAS 696585-15-6)
  • Sequence : Ser-Lys-Gly-Ala-Gly-Gln-Asn-Leu (octapeptide).
  • Molecular Formula : C₃₁H₅₅N₁₁O₁₂.
  • Molecular Weight : 773.84 g/mol.
  • Key Features : Includes glutamine and asparagine (amide-containing residues), which stabilize hydrogen-bonded structures like β-sheets.
  • Contrast : The extended chain and presence of amide groups suggest higher structural complexity compared to the simpler target tetrapeptide .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Residues Hydrophobicity Charge at pH 7
Target Tetrapeptide* ~450 (estimated) Ser, Lys, Ser, Ser Low +1 (from Lys)
CAS 823233-57-4 605.79 Met, Lys, Ile, Ser Moderate +1
CAS 853067-13-7 517.58 Arg, Lys, Gly, Ala Low-Moderate +2
CAS 696585-15-6 773.84 Gln, Asn, Leu, Gly Variable Neutral

*Estimated based on sequence Ser-Lys-Ser-Ser.

  • Hydrophilicity : The target peptide’s three serine residues and lack of hydrophobic residues (e.g., Ile, Met) make it highly water-soluble, unlike CAS 823233-57-4, which contains methionine and isoleucine .
  • Charge Profile : The +1 charge (from lysine) is lower than CAS 853067-13-7’s +2 (arginine + lysine), affecting interactions with nucleic acids or membranes .

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